Ethyl 2-azido-3-(3-phenyl-1-benzofuran-2-yl)prop-2-enoate
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Overview
Description
Ethyl 2-azido-3-(3-phenyl-1-benzofuran-2-yl)prop-2-enoate is a complex organic compound that features a benzofuran core. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azido-3-(3-phenyl-1-benzofuran-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the azidation of a suitable precursor, followed by esterification and cyclization to form the benzofuran ring . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azido-3-(3-phenyl-1-benzofuran-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 2-azido-3-(3-phenyl-1-benzofuran-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-azido-3-(3-phenyl-1-benzofuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating biological pathways and exerting its effects . The azido group can also participate in bioorthogonal reactions, making it useful in chemical biology .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-benzofuran: Shares the benzofuran core but lacks the azido and phenyl groups.
Phenyl benzofuran: Similar structure but without the azido and ester functionalities.
Uniqueness
Ethyl 2-azido-3-(3-phenyl-1-benzofuran-2-yl)prop-2-enoate is unique due to its combination of azido, phenyl, and benzofuran groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
63285-31-4 |
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Molecular Formula |
C19H15N3O3 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
ethyl 2-azido-3-(3-phenyl-1-benzofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C19H15N3O3/c1-2-24-19(23)15(21-22-20)12-17-18(13-8-4-3-5-9-13)14-10-6-7-11-16(14)25-17/h3-12H,2H2,1H3 |
InChI Key |
MKHBFSIGJUBSJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C2=CC=CC=C2O1)C3=CC=CC=C3)N=[N+]=[N-] |
Origin of Product |
United States |
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